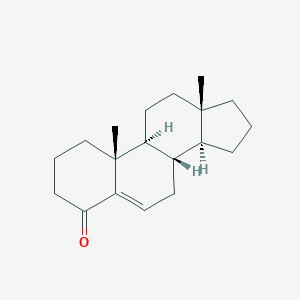

Androst-5-en-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Androst-5-en-4-one, also known as 4-androstene-3, 5-dione (AD), is a naturally occurring steroid hormone that is synthesized in the adrenal gland and gonads. It is a precursor to testosterone and estrogen in the body. AD is an important intermediate in the biosynthesis of androgens and estrogens. It has been extensively studied for its potential use in various scientific research applications.

Mécanisme D'action

AD acts as a substrate for the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts it to testosterone or estradiol. Testosterone and estradiol are then converted to dihydrotestosterone (DHT) and 17β-estradiol, respectively, by the enzymes 5α-reductase and aromatase. DHT and 17β-estradiol are the active forms of testosterone and estradiol, respectively, and are responsible for the physiological effects of these hormones.

Effets Biochimiques Et Physiologiques

AD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance libido. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

AD has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a precursor to testosterone and estrogen, which are important hormones in many physiological processes. However, AD has some limitations as well. It is unstable and can degrade over time. It is also subject to oxidation and reduction reactions, which can affect its purity and activity.

Orientations Futures

There are several possible future directions for research on AD. One area of interest is the development of new synthetic analogs of testosterone and estrogen for use in the treatment of various diseases. Another area of interest is the study of the effects of androgens and estrogens on the development of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of AD and its derivatives.

Méthodes De Synthèse

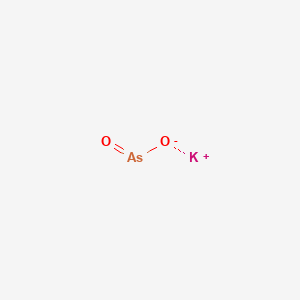

AD can be synthesized from dehydroepiandrosterone (DHEA) or androstenedione (ADIONE) by using a series of chemical reactions. The most common method for synthesizing AD is the oxidation of ADIONE using potassium permanganate or chromium trioxide. The resulting product is then reduced using sodium borohydride to produce AD.

Applications De Recherche Scientifique

AD has been extensively studied for its potential use in various scientific research applications. It has been used as a precursor for the synthesis of testosterone and estrogen analogs. It has also been used as a substrate for the study of steroid biosynthesis pathways. AD has been used to investigate the effects of androgens on the development of prostate cancer and other diseases.

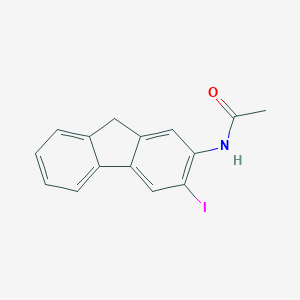

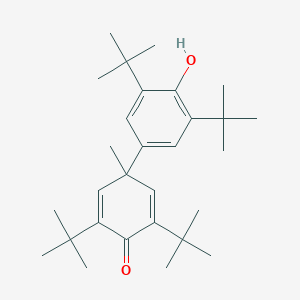

Propriétés

Numéro CAS |

13583-72-7 |

|---|---|

Nom du produit |

Androst-5-en-4-one |

Formule moléculaire |

C19H28O |

Poids moléculaire |

272.4 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-one |

InChI |

InChI=1S/C19H28O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h8,13-15H,3-7,9-12H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |

Clé InChI |

MCYXUSLOLJKBAQ-UNTXSKPGSA-N |

SMILES isomérique |

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C(=O)CCC[C@@]4([C@H]3CC2)C |

SMILES |

CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |

SMILES canonique |

CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |

Synonymes |

Androst-5-en-4-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)